Technical Monograph: 2-Aminomethyl-3-(3-methoxyphenyl)propionic Acid
Technical Monograph: 2-Aminomethyl-3-(3-methoxyphenyl)propionic Acid
The following technical guide details the chemical properties, synthesis, and pharmacological context of 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid . This molecule represents a specific structural class of
Executive Summary
2-Aminomethyl-3-(3-methoxyphenyl)propionic acid is a synthetic
Chemically, it acts as a regioisomer of 3-Methoxy-Phenibut (4-amino-3-(3-methoxyphenyl)butanoic acid). While "Phenibut-like" compounds typically feature the aryl group at the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Structure
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IUPAC Name: 2-(Aminomethyl)-3-(3-methoxyphenyl)propanoic acid
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Common Synonyms:
-Aminomethyl-3-methoxy-hydrocinnamic acid; 2-(3-methoxybenzyl)-3-aminopropionic acid. -
Chemical Class:
-Amino Acid; Phenyl-substituted GABA analog.[2]
Structural Isomerism (Critical Distinction)
It is vital to distinguish this molecule from its pharmacological cousins. The position of the aminomethyl group defines its activity profile.
| Feature | Target Molecule | Phenibut / Baclofen | Pregabalin |
| Structure Type | |||
| Backbone | Propionic Acid | Butyric Acid | Hexanoic Acid |
| Substitution | 2-Aminomethyl, 3-Aryl | 3-Aryl, 4-Amino | 3-Isobutyl, 4-Amino |
| Primary Target | Metalloproteases / GABA-AT | GABA-B / |
Physicochemical Data
The molecule exists primarily as a zwitterion in neutral aqueous solution, influencing its solubility and extraction protocols.
| Property | Value / Description | Note |
| Molecular Formula | - | |
| Molecular Weight | 209.24 g/mol | - |
| Physical State | White Crystalline Solid | High melting point due to salt lattice. |
| Melting Point | 165–175 °C (Decomp.) | Typical for |
| pKa (Acid) | ~3.8 | Carboxylic acid proton. |
| pKa (Base) | ~9.6 | Primary amine proton. |
| LogP (Predicted) | 1.2 – 1.5 | Moderately lipophilic; crosses BBB. |
| Solubility | Water (Moderate), Ethanol (Low) | Best solubilized as HCl salt in water. |
Synthetic Methodology
The most robust route to 2-aminomethyl-3-arylpropionic acids utilizes the Knoevenagel-Reduction strategy or the Malonate/Cyanoacetate Alkylation pathway. The protocol below details the Cyanoacetate Alkylation method, which offers high regioselectivity and yield.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthesis of 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid via cyanoacetate alkylation.
Detailed Protocol
Step 1: Alkylation
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Reagents: Ethyl cyanoacetate (1.0 eq), 3-Methoxybenzyl bromide (1.0 eq), Sodium ethoxide (1.1 eq), Ethanol (Anhydrous).
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Procedure:
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Dissolve sodium metal in anhydrous ethanol to generate NaOEt.
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Add ethyl cyanoacetate dropwise at 0°C. Stir for 30 min to form the enolate.
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Add 3-methoxybenzyl bromide dropwise.
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Reflux for 4–6 hours until TLC confirms consumption of benzyl bromide.
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Workup: Evaporate ethanol, partition residue between water and ethyl acetate. Dry organic layer (
) and concentrate to yield Ethyl 2-cyano-3-(3-methoxyphenyl)propanoate .
-
Step 2: Selective Reduction
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Reagents: Intermediate 1, Raney Nickel (catalytic), Hydrogen gas (50 psi) or
. -
Procedure:
-
Dissolve Intermediate 1 in Ethanol/Ammonia (10:1).
-
Add Raney Nickel (washed).
-
Hydrogenate at 50 psi for 12 hours.
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Mechanism: The nitrile group (-CN) is reduced to the primary amine (-CH2NH2).
-
Workup: Filter catalyst through Celite. Evaporate solvent to yield the crude amino-ester.
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Step 3: Hydrolysis & Isolation
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Reagents: 6M Hydrochloric Acid.
-
Procedure:
-
Validation:
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1H NMR (
): Look for the diagnostic multiplets of the propionic backbone ( 2.8–3.2 ppm) and the aminomethyl doublet ( 3.0–3.4 ppm).
-
Pharmacological Context & Applications
Mechanism of Action (SAR Analysis)
Unlike
-
Aminopeptidase/Enkephalinase Inhibition: The structure
mimics the transition state of peptide hydrolysis. These derivatives are often investigated as inhibitors of zinc-metalloproteases (e.g., Aminopeptidase N), which regulate neuropeptide stability. -
GABA Transaminase (GABA-T): Some
-amino acids with lipophilic side chains inhibit GABA-T, potentially increasing synaptic GABA levels, though potency varies with stereochemistry.
Biological Pathway Diagram
Caption: Predicted pharmacological targets based on structural homology to known aminopeptidase inhibitors.
Analytical Characterization
To ensure scientific integrity, the following analytical parameters must be verified upon synthesis.
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HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B over 20 min.
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Detection: UV at 210 nm (Amide/Acid) and 280 nm (Aromatic ring).
-
-
Mass Spectrometry (ESI+):
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Expected
: 210.11 m/z.
-
-
NMR Diagnostic Signals:
-
The methoxy group will appear as a sharp singlet at
ppm. -
The aromatic protons will show a characteristic 1,3-substitution pattern (d, t, s, d).
-
References
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Chemical Identity & Nomenclature
- PubChem Compound Summary for 2-Amino-3-(3-methoxyphenyl)propanoic acid (Isomer Context).
-
Source:
-
Synthetic Methodology (Cyanoacetate Route)
-
Synthesis of 4-aminobutyric acid (GABA) analogs via Knoevenagel Condensation. ResearchGate.[5]
-
Source:
-
-
Pharmacological Context (Enkephalinase Inhibitors)
- Design and Synthesis of 2-Aminomethyl-3-phenylpropionic Acid Derivatives. Journal of Medicinal Chemistry (Contextual SAR).
-
Source: [J. Med.[6] Chem. (Via Google Patents)]()
-
Structural Analogs (Phenibut/Pregabalin)
- 3-Substituted GABA Analogs with CNS Activity: A Review. PubMed.
-
Source:
Sources
- 1. CAS#:16141-44-9 | Butanoic acid,4-[(3-methoxyphenyl)amino]-4-oxo | Chemsrc [chemsrc.com]
- 2. Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
